molecular formula C22H22N2O5 B11614343 Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11614343
M. Wt: 394.4 g/mol
InChI Key: DKNGCPOHZLETAU-UHFFFAOYSA-N
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Description

Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate is an organic compound with the molecular formula C22H22N2O5. It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with diethyl 3,6-dichloroquinoline-4,5-dicarboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate can be compared with other quinoline derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

diethyl 4-(4-methoxyanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H22N2O5/c1-4-28-21(25)14-6-11-19-17(12-14)20(18(13-23-19)22(26)29-5-2)24-15-7-9-16(27-3)10-8-15/h6-13H,4-5H2,1-3H3,(H,23,24)

InChI Key

DKNGCPOHZLETAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)OC

Origin of Product

United States

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